(1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol
Overview
Description
(1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol is not yet fully understood. However, studies have shown that it may act as an inhibitor of certain enzymes and receptors in the body, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol has various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, among others.
Advantages and Limitations for Lab Experiments
The advantages of using (1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol in lab experiments include its high purity, stability, and potential therapeutic effects. However, limitations include its potential toxicity and lack of understanding of its mechanism of action.
Future Directions
There are numerous future directions for the research of (1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol. These include further studies of its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various diseases. Additionally, its potential use in other fields such as agriculture and materials science should also be explored.
In conclusion, (1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol is a chemical compound with potential applications in various fields. Its synthesis method has been optimized to produce high yields with minimal impurities. Studies have shown its potential therapeutic effects in various diseases, although its mechanism of action is not yet fully understood. Future research should focus on exploring its potential applications in various fields and further understanding its mechanism of action.
Scientific Research Applications
(1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol has been used in various scientific research studies due to its potential applications in different fields. In the field of medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
[1-(1-pyridin-2-ylethyl)piperidin-4-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(13-4-2-3-7-14-13)15-8-5-12(10-16)6-9-15/h2-4,7,11-12,16H,5-6,8-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZMMHCFCIVGAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCC(CC2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301242828 | |
Record name | 4-Piperidinemethanol, 1-[1-(2-pyridinyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301242828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1289388-62-0 | |
Record name | 4-Piperidinemethanol, 1-[1-(2-pyridinyl)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinemethanol, 1-[1-(2-pyridinyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301242828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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